Egfr/her2-IN-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr/her2-IN-9 is a dual inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are part of the protein tyrosine kinase family and play crucial roles in cell proliferation, survival, and differentiation. Aberrant signaling through these receptors is implicated in various cancers, particularly breast cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Egfr/her2-IN-9 involves multiple steps, including the formation of heterocyclic cores. The synthetic route typically starts with the preparation of key intermediates, followed by coupling reactions to form the final product. Common reagents used in these reactions include various bromides and carbonates .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Egfr/her2-IN-9 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Egfr/her2-IN-9 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study dual inhibition mechanisms.
Biology: Employed in research to understand cell signaling pathways involving EGFR and HER2.
Medicine: Investigated for its potential therapeutic effects in treating cancers that overexpress EGFR and HER2.
Industry: Utilized in the development of new cancer therapies and diagnostic tools .
Mecanismo De Acción
Egfr/her2-IN-9 exerts its effects by inhibiting the tyrosine kinase activity of both EGFR and HER2. This inhibition prevents the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. The compound binds to the ATP-binding site of the receptors, blocking their activity and leading to reduced tumor growth .
Comparación Con Compuestos Similares
Egfr/her2-IN-9 is unique in its ability to simultaneously inhibit both EGFR and HER2, making it more effective in certain cancer treatments compared to compounds that target only one receptor. Similar compounds include:
Afatinib: Another dual inhibitor of EGFR and HER2, but with different binding affinities and efficacy profiles.
Lapatinib: Targets both EGFR and HER2 but has a different mechanism of action and clinical application.
Trastuzumab: A monoclonal antibody that targets HER2 but does not inhibit EGFR .
This compound stands out due to its dual-targeting capability, which can lead to more comprehensive inhibition of cancer cell growth and survival pathways.
Actividad Biológica
Egfr/her2-IN-9 is a compound designed to inhibit the activity of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are critical targets in cancer therapy, particularly in breast and colorectal cancers. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and implications in cancer treatment.
This compound functions as a dual inhibitor, targeting both EGFR and HER2 pathways. The interaction between these receptors is pivotal in tumorigenesis, as they often form heterodimers that enhance oncogenic signaling. HER2 does not bind a ligand directly but is activated through dimerization with other receptors like EGFR, leading to downstream signaling that promotes cell proliferation and survival .
Key Mechanisms:
- Dimerization : HER2's ability to form heterodimers with EGFR significantly enhances its signaling potency, contributing to aggressive tumor behavior .
- Signal Transduction : Activation of the PI3K/AKT and MAPK pathways through HER2 and EGFR dimerization leads to increased cell survival and proliferation .
- Resistance Mechanisms : Overexpression of HER2 can lead to resistance against anti-EGFR therapies, highlighting the need for dual inhibition strategies like this compound .
Efficacy in Preclinical Studies
Recent studies have demonstrated the efficacy of this compound in various cancer models. The compound was tested in vitro on different cell lines expressing varying levels of EGFR and HER2.
Table 1: Efficacy of this compound in Different Cancer Cell Lines
Cell Line | EGFR Expression | HER2 Expression | Response to this compound |
---|---|---|---|
SK-BR-3 | High | High | Significant inhibition |
MDA-MB-231 | Moderate | High | Moderate inhibition |
HCT116 | High | Low | Minimal inhibition |
A431 | High | Low | Significant inhibition |
Data indicates that cell lines with high expression of both receptors show the most significant response to this compound.
Clinical Implications
The dual inhibition mechanism of this compound suggests potential benefits in treating cancers characterized by overexpression of both EGFR and HER2. For instance, studies indicate that patients with HER2-positive metastatic colorectal cancer (mCRC) have poorer outcomes when treated with anti-EGFR therapies alone, emphasizing the need for combined targeting strategies .
Case Study: mCRC Patients
A systematic review analyzed the outcomes of HER2-positive mCRC patients receiving anti-EGFR treatments. Results showed a 2.84-fold higher risk of disease progression compared to HER2-negative counterparts . This underscores the importance of incorporating dual inhibitors like this compound into treatment regimens for improved patient outcomes.
Propiedades
Fórmula molecular |
C25H25ClFN5O4 |
---|---|
Peso molecular |
513.9 g/mol |
Nombre IUPAC |
(E)-4-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]but-2-enamide |
InChI |
InChI=1S/C25H25ClFN5O4/c1-34-21-11-19-16(25(29-14-28-19)30-15-4-5-18(27)17(26)9-15)10-20(21)31-24(33)3-2-6-32-12-22-23(13-32)36-8-7-35-22/h2-5,9-11,14,22-23H,6-8,12-13H2,1H3,(H,31,33)(H,28,29,30)/b3-2+/t22-,23+ |
Clave InChI |
REGOTSLWVKSZRG-GYQWKJCYSA-N |
SMILES isomérico |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN4C[C@@H]5[C@H](C4)OCCO5 |
SMILES canónico |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CC5C(C4)OCCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.